tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate
Description
tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate is a complex heterocyclic compound featuring:
- A furo[3,4-d][1,3]dioxolane core with stereochemical complexity (3aR,4R,6R,6aR configuration).
- A trifluoroacetylated amino acetate side chain, enhancing lipophilicity and metabolic stability.
- A tert-butyl ester group, commonly employed to improve solubility and bioavailability in prodrug strategies.
This compound’s structural complexity implies applications in medicinal chemistry, such as enzyme inhibition (e.g., kinases or proteases) or targeted prodrug activation .
Properties
Molecular Formula |
C21H28F3N3O8S |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate |
InChI |
InChI=1S/C21H28F3N3O8S/c1-19(2,3)33-12(29)8-26(17(31)21(22,23)24)6-10-7-27(18(36)25-15(10)30)16-14-13(11(9-28)32-16)34-20(4,5)35-14/h7,11,13-14,16,28H,6,8-9H2,1-5H3,(H,25,30,36)/t11-,13-,14-,16-/m1/s1 |
InChI Key |
DRDPZVPTYQHFTB-XKVFNRALSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CN(CC(=O)OC(C)(C)C)C(=O)C(F)(F)F)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN(CC(=O)OC(C)(C)C)C(=O)C(F)(F)F)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce alcohols.
Scientific Research Applications
tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The trifluoroacetyl group increases logP compared to non-fluorinated analogues (e.g., CAS 124752-23-4 has logP ~2.1, while the target compound’s logP is estimated >3.5) .
- Metabolic Stability: The tert-butyl ester and trifluoroacetyl group reduce oxidative metabolism, enhancing half-life relative to hydroxyl-containing analogues .
- Solubility: Polar furodioxolane and pyrimidinone moieties counterbalance lipophilic substituents, suggesting moderate aqueous solubility (~50–100 μM) .
Research Findings and Implications
Mechanistic Predictions
- Network Pharmacology: Analogues with shared furodioxolane scaffolds (e.g., ’s compound 6gB) exhibit overlapping target profiles (e.g., ATP-binding proteins), supporting the hypothesis of scaffold-driven MOA .
- Docking Studies: The pyrimidinone sulfanylidene group shows high affinity for cysteine-rich active sites (e.g., glutathione S-transferase), differentiating it from non-sulfur analogues .
Biological Activity
The compound tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate (CAS Number: 1152172-19-4) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity as supported by various research findings.
Chemical Structure and Properties
Molecular Formula: C23H33N5O8
Molecular Weight: 507.544 g/mol
CAS Number: 1152172-19-4
Purity: ≥97%
The structure features a tetrahydrofurodioxole moiety which is significant for its biological interactions. The presence of functional groups such as trifluoroacetyl and sulfanylidenepyrimidin contributes to its potential pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of similar structures exhibit notable antitumor activity. For instance:
- Mechanism of Action: Compounds with similar furodioxole structures have been shown to induce apoptosis in cancer cells through the inhibition of signaling pathways such as Ras/Raf/MEK/ERK. This suggests that the compound may have similar effects on tumor cell lines.
Antimicrobial Properties
Compounds with furodioxole frameworks are also known for their antimicrobial properties. They have been reported to inhibit bacterial growth and could potentially serve as lead compounds for developing new antibiotics.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Bohlmann et al., 1984 | Identified cytotoxic effects in furodioxole derivatives against various cancer cell lines. |
| Gutierrez et al., 1985 | Demonstrated antimicrobial activity against gram-positive bacteria using related compounds. |
| Ahmed et al., 2001 | Reported on the apoptotic mechanisms triggered by furodioxole derivatives in leukemia cells. |
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Inhibition of Cell Proliferation: Similar structures have been shown to inhibit cell cycle progression at various checkpoints.
- Induction of Apoptosis: The activation of caspases and mitochondrial damage pathways has been documented in related studies.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that may contribute to their overall therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
